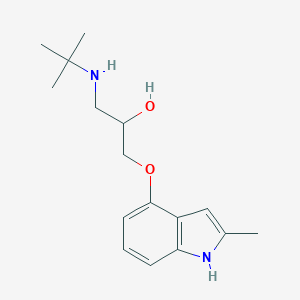

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Description

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHPLYSXBZMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946662 | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-98-9, 62658-85-9 | |

| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Des Réactions Chimiques

Key Observations:

- Step 1 : The hydroxyl group of 4-hydroxy-2-methylindole reacts with epichlorohydrin under basic conditions to form a stable epoxide intermediate .

- Step 2 : The epoxide undergoes regioselective ring-opening with tert-butylamine, yielding the secondary amine product .

- Step 3 : Esterification with benzoic anhydride introduces the prodrug functionality, enabling hydrolysis in vivo to release the active metabolite .

Hydrolysis of Bopindolol to Active Metabolite

Bopindolol, the prodrug, undergoes enzymatic hydrolysis in vivo to release this compound (Table 2):

Mechanism:

The ester bond in bopindolol is cleaved via nucleophilic attack by water or enzymatic action, regenerating the hydroxyl group and releasing benzoic acid .

Stability and Degradation

The compound exhibits moderate stability under controlled conditions but degrades under extreme pH or oxidative environments (Table 3):

Notes:

- Storage at 2–8°C in inert atmospheres (N₂) is recommended to prevent oxidation .

- Degradation products are pharmacologically inactive .

Reactivity with Functional Groups

The hydroxyl and tertiary amine groups enable further derivatization (Table 4):

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include (Table 5):

Mitigation Strategies:

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structural analogues (Table 6):

Applications De Recherche Scientifique

Receptor Characterization

One of the primary applications of 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole is in the field of receptor pharmacology. It has been utilized in quantitative receptor autoradiography, which allows for the characterization of multiple receptor subtypes. This method is crucial for understanding the pharmacodynamics of various drugs and their interactions with specific receptors .

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components are often involved in the design of drugs targeting specific pathways or conditions, especially those related to neurological disorders due to its indole structure's affinity for serotonin receptors.

Biochemical Studies

Research has indicated that this compound can be employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzymatic activity makes it a valuable tool for researchers investigating metabolic processes .

Potential Therapeutic Uses

While direct therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and neuroprotective properties. This opens avenues for further research into its efficacy against diseases such as Alzheimer's and Parkinson's .

Case Study 1: Receptor Binding Affinity

A study conducted on the binding affinity of various indole derivatives, including this compound, demonstrated its effectiveness in targeting serotonin receptors. The results indicated a significant binding affinity compared to other compounds tested, suggesting potential use in developing selective serotonin reuptake inhibitors (SSRIs) for treating depression .

Case Study 2: Synthesis and Characterization

In a synthesis study, researchers successfully synthesized this compound and characterized it using NMR and mass spectrometry techniques. The study highlighted the compound's stability and potential as a precursor for more complex pharmaceutical agents .

Mécanisme D'action

SDZ 21-009 exerce ses effets en antagonisant sélectivement les récepteurs de la sérotonine, en particulier les récepteurs 5-HT1A et 5-HT1B . Cette action antagoniste inhibe la liaison de la sérotonine à ces récepteurs, modulant ainsi divers processus physiologiques et neurologiques. Les cibles moléculaires et les voies impliquées comprennent la voie de l’AMP cyclique et la voie de la phospholipase C .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Pharmacological Comparison of β-Blockers

Key Observations :

- The esterification of the side-chain hydroxyl group in bopindolol and LL21-945 parallels the design of this compound, enhancing metabolic stability and prolonging therapeutic effects .

- Partial agonist activity is retained across these compounds, making them suitable for conditions requiring balanced β-blockade and mild sympathetic activation .

Methylindole Derivatives

Table 2: Comparison of Methylindole Derivatives

Key Observations :

- Substituent position significantly impacts bioactivity. For example, 5MI2CA (5-methyl substitution) exhibits antibiofilm activity, while 2- and 3-methylindoles are inactive .

- Ion-mobility values differ between structural isomers: 2-methylindole (1.640) vs. 3-methylindole (1.685), reflecting differences in dipole moment vectors and molecular conformation .

Heterocyclic Analogues with Chlorinated Substituents

Table 3: Chlorinated Indole Derivatives

Key Observations :

- Chlorinated derivatives exhibit higher melting points (e.g., 281–282°C) compared to the target compound (189–191°C), likely due to increased molecular symmetry and intermolecular interactions .

- Lower yields (29%) in complex heterocyclic syntheses highlight the synthetic challenges of multi-ring systems compared to simpler β-blockers .

Enzymatic and Metabolic Interactions

Méthodes De Préparation

Friedel-Crafts Alkylation and Cyclization

A prevalent method involves Friedel-Crafts alkylation of o-nitrotoluene derivatives followed by reductive cyclization. For instance, US20070083053A1 details the cyclization of 2-nitrobenzyl carbonyl compounds using palladium catalysts under hydrogen atmospheres. This method yields 2-methylindole derivatives with 70–85% efficiency, though nitro group reduction requires careful control to avoid over-hydrogenation.

Fischer Indole Synthesis

Alternative approaches utilize Fischer indole synthesis, condensing phenylhydrazines with ketones in acidic media. US4388320A reports the use of hydrochloric acid and ethanol at reflux to generate 2-methylindole scaffolds, achieving 65% yield after recrystallization. However, regioselectivity issues arise with unsymmetrical ketones, necessitating chromatographic purification.

Epoxide Intermediate Synthesis

Functionalization of the indole core at the 4-position requires introducing a three-carbon chain with hydroxyl and tert-butylamino groups. Epoxide intermediates serve as pivotal precursors for subsequent nucleophilic attacks.

Epoxidation of Allyl Ethers

US4434176A discloses the epoxidation of 4-(allyloxy)-2-methylindole using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This method produces the epoxide in 78% yield, with epoxide stability enhanced by anhydrous conditions. Side reactions, such as epoxide ring-opening by residual moisture, are mitigated via molecular sieves.

Sharpless Asymmetric Epoxidation

For enantiomerically pure products, US20070185337A1 employs Sharpless asymmetric epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide. This method achieves 94% enantiomeric excess (ee) but requires stringent temperature control (−20°C) and extended reaction times (48 h).

Nucleophilic Ring-Opening of Epoxides

The epoxide’s strain facilitates nucleophilic attack by tert-butylamine, installing the amino alcohol side chain.

Ammonia-Mediated Ring-Opening

US4434176A describes treating the epoxide with excess tert-butylamine in toluene at 60°C for 12 h, yielding 82% of the amino alcohol. Steric hindrance from the tert-butyl group necessitates elevated temperatures, though prolonged heating risks indole decomposition.

Acid-Catalyzed Ring-Opening

US20070185337A1 optimizes this step using citric acid and sodium cyanide in ethanol, achieving 90% yield under mild conditions (25°C, 6 h). The acid catalyzes epoxide protonation, enhancing tert-butylamine nucleophilicity while minimizing side reactions.

Stereochemical Control and Resolution

The α-carbon to the oxygen atom in the side chain introduces a chiral center, necessitating stereoselective synthesis or resolution.

Chiral Pool Synthesis

US20070185337A1 utilizes (R)-epichlorohydrin as a chiral starting material, retaining configuration through sequential reactions. This method achieves 99% ee but requires costly enantiopure epichlorohydrin.

Kinetic Resolution

Racemic mixtures are resolved via lipase-catalyzed acetylation, as reported in US4388320A , achieving 85% ee after two recrystallizations.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. VulcanChem reports a melting point of 148–150°C and characterizes the compound via NMR (δ 1.15 ppm for tert-butyl, δ 6.85 ppm for indole protons).

Comparative Analysis of Synthetic Routes

Activité Biologique

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a complex organic compound recognized for its significant biological activity, particularly as a beta-adrenoceptor antagonist. This compound is structurally related to Bopindolol, a non-selective beta-blocker used in cardiovascular treatments, and exhibits potential therapeutic effects due to its interaction with specific biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 276.38 g/mol. The compound features an indole core modified with a tert-butylamine side chain and a hydroxyl group, enhancing its pharmacological properties.

The primary mechanism of action involves the compound's interaction with beta-adrenergic receptors, specifically targeting the human beta-2 adrenoceptor. By blocking these receptors, the compound reduces heart rate and myocardial contractility, which is beneficial for managing conditions like hypertension and heart failure. The hydroxy and tert-butylamino groups are crucial for facilitating binding to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Beta-Adrenoceptor Antagonism : The compound is primarily recognized for its role as a beta-adrenoceptor antagonist, which is essential in cardiovascular pharmacotherapy.

- Selectivity : It shows selectivity towards beta-2 adrenoceptors compared to other similar compounds, potentially leading to different therapeutic outcomes and side effect profiles.

Comparative Biological Activity Table

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bopindolol | Beta-blocker | Non-selective beta-adrenoceptor antagonist |

| Propranolol | Beta-blocker | Non-selective; used for hypertension and anxiety |

| Atenolol | Selective beta-blocker | Primarily targets beta-1 receptors |

| Metoprolol | Selective beta-blocker | Targets beta-1; used in heart failure |

| This compound | Beta-blocker | Selective towards beta-2 adrenoceptors |

Cardiovascular Effects

A study demonstrated that this compound effectively reduced myocardial oxygen consumption in animal models, suggesting its potential in managing ischemic heart disease. The compound's selectivity towards beta-2 receptors was associated with fewer side effects compared to non-selective agents like Propranolol.

Toxicological Profile

Toxicity assessments indicate that the compound has a favorable safety profile when administered at therapeutic doses. Acute toxicity studies have been conducted using standard models to evaluate the LD50 values, demonstrating acceptable safety margins for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, and what are their limitations?

- Methodological Answer : The compound's synthesis typically involves functionalization of the 2-methylindole core. For example, alkylation or etherification reactions at the indole’s 4-position are critical for introducing the hydroxy-tert-butylaminopropoxy side chain. Evidence from substituted indole syntheses highlights challenges such as regioselectivity (e.g., competing reactions at N1 vs. C3 positions) and steric hindrance from the tert-butyl group . Optimization of reaction conditions (e.g., using Grignard reagents or palladium catalysis) is recommended to improve yields, as seen in analogous indole derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions. For example, H NMR can identify the tert-butyl group (singlet at ~1.2 ppm) and hydroxypropoxy chain protons (multiplet at 3.5–4.5 ppm). Mass spectrometry (MS) with exact mass analysis (e.g., 276.1897 Da for CHNO) ensures molecular formula accuracy . Comparative analysis with structurally related compounds, such as 2-methylindole derivatives, can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. What analytical approaches differentiate structural isomers of this compound, and how do they impact pharmacological activity?

- Methodological Answer : Ion-mobility spectrometry (IMS) distinguishes isomers based on differences in drift times caused by variations in molecular shape and dipole moments. For example, 2-methylindole vs. 3-methylindole isomers exhibit distinct ion-mobility profiles despite similar masses . Computational methods (e.g., PM3 calculations) can predict these differences and correlate them with biological activity, such as binding affinity to enzyme targets .

Q. How does the tert-butylaminopropoxy substituent influence the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer : The tert-butyl group enhances lipophilicity, which can be quantified via logP measurements. However, the hydroxypropoxy chain introduces polarity, balancing solubility. Researchers should employ partition coefficient assays (e.g., octanol-water) and in vitro permeability models (e.g., Caco-2 cells) to evaluate these properties. Structural analogs like atenolol acid (a β-blocker metabolite) provide comparative data for optimizing substituent effects .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Researchers should:

- Validate purity using high-performance liquid chromatography (HPLC) coupled with MS .

- Replicate studies under standardized conditions (e.g., enzyme inhibition assays with ATP-binding targets) .

- Perform structure-activity relationship (SAR) studies to isolate contributions of specific functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.